Cas no 124043-86-3 (2-(2-Amino-4-chlorophenyl)ethanol)
2-(2-Amino-4-chlorophenyl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-amino-4-chlorophenyl)ethanol
- 2-Amino-4-chlorobenzeneethanol
- 2-(2-Amino-4-chlorophenyl)ethanol
-
- MDL: MFCD12761604
- Inchi: 1S/C8H10ClNO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4,10H2
- InChI Key: NDWMORLZPSRRKM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)N)CCO
Computed Properties
- Exact Mass: 171.0450916g/mol
- Monoisotopic Mass: 171.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2
- XLogP3: 1.4
2-(2-Amino-4-chlorophenyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A619620-10mg |
2-(2-Amino-4-chlorophenyl)ethanol |
124043-86-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A619620-50mg |
2-(2-Amino-4-chlorophenyl)ethanol |
124043-86-3 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | A619620-100mg |
2-(2-Amino-4-chlorophenyl)ethanol |
124043-86-3 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Parkway Scientific | YB-292-1g |
2-(2-Amino-4-chlorophenyl)ethanol |
124043-86-3 | > 95% | 1g |
$395 | 2024-05-21 | |
| Parkway Scientific | YB-292-3g |
2-(2-Amino-4-chlorophenyl)ethanol |
124043-86-3 | > 95% | 3g |
$950 | 2024-05-21 | |
| Parkway Scientific | YB-292-1g |
2-(2-Amino-4-chlorophenyl)ethanol |
124043-86-3 | > 95% | 1g |
$395 | 2023-09-21 | |
| Parkway Scientific | YB-292-3g |
2-(2-Amino-4-chlorophenyl)ethanol |
124043-86-3 | > 95% | 3g |
$950 | 2023-09-21 |
2-(2-Amino-4-chlorophenyl)ethanol Related Literature
-
Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-(2-Amino-4-chlorophenyl)ethanol
Comprehensive Overview of 2-(2-Amino-4-chlorophenyl)ethanol (CAS No. 124043-86-3): Properties, Applications, and Industry Insights
2-(2-Amino-4-chlorophenyl)ethanol (CAS No. 124043-86-3) is a specialized organic compound with a molecular structure combining an amino group, a chloro substituent, and an ethanol moiety. This unique configuration grants it versatile applications in pharmaceuticals, agrochemicals, and material science. The compound's synonym, 2-(2-Amino-4-chlorophenyl)ethyl alcohol, is frequently used in academic literature, reflecting its relevance in synthetic chemistry. Researchers and manufacturers increasingly focus on its role as a building block for bioactive molecules, driven by the demand for high-purity intermediates in drug discovery.
In recent years, the compound has gained attention due to its potential in green chemistry applications. With sustainability becoming a hot topic, industries seek eco-friendly synthesis routes for such intermediates. Computational studies (e.g., DFT calculations) on 124043-86-3 have explored its electronic properties, aiding in the design of catalysts for selective reactions. A 2023 study highlighted its utility in constructing chiral ligands, addressing the growing need for asymmetric synthesis in API production.
The physicochemical properties of 2-(2-Amino-4-chlorophenyl)ethanol include a melting point range of 98–102°C and moderate solubility in polar solvents like methanol and DMSO. These traits make it suitable for solution-phase reactions, a key factor in process optimization queries from chemical engineers. Analytical techniques such as HPLC and LC-MS are commonly employed for purity assessment, aligning with stringent quality control standards in GMP facilities.
Market trends reveal rising searches for "CAS 124043-86-3 supplier" and "2-(2-Amino-4-chlorophenyl)ethanol price," reflecting industrial demand. Regulatory compliance with REACH and FDA guidelines remains critical, as evidenced by frequent searches for "124043-86-3 SDS." The compound’s stability under nitrogen atmosphere storage conditions is another frequently discussed aspect in technical forums.
Future prospects include its exploration in peptide coupling and photoredox catalysis, areas dominating recent scientific publications. As AI-driven molecular design advances, 124043-86-3 may emerge as a template for machine learning-assisted compound libraries. This positions the compound at the intersection of traditional synthesis and digital chemistry innovation.
124043-86-3 (2-(2-Amino-4-chlorophenyl)ethanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)